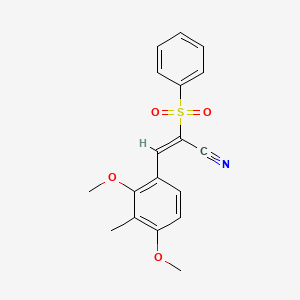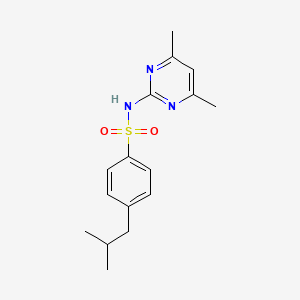![molecular formula C24H24N2O5 B5864176 N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)](/img/structure/B5864176.png)
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide), also known as MMMP, is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. MMMP is a synthetic compound that was first synthesized in the early 2000s and has since been studied extensively due to its unique properties.
Mechanism of Action
The exact mechanism of action of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is not fully understood. However, studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) can bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition of topoisomerase II activity is believed to be responsible for the anti-cancer properties of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide).
Biochemical and Physiological Effects
Studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) can induce apoptosis, or programmed cell death, in cancer cells. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has been shown to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) in lab experiments is its high purity and stability. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of using N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide). One potential direction is the development of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)-based fluorescent probes for detecting metal ions in biological systems. Another direction is the further exploration of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide)'s anti-cancer properties and its potential use in cancer treatment. Additionally, the development of new synthesis methods for N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) could lead to the discovery of new compounds with unique properties.
Synthesis Methods
The synthesis of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) involves the reaction of 3-methoxybenzoyl chloride and 4-methoxybenzaldehyde in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain pure N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide).
Scientific Research Applications
N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has been studied for its potential applications in various scientific fields. One of the most promising applications of N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) is in the field of cancer research. Studies have shown that N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has anti-cancer properties and can inhibit the growth of cancer cells in vitro. N,N'-[(4-methoxyphenyl)methylene]bis(3-methoxybenzamide) has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
IUPAC Name |
3-methoxy-N-[[(3-methoxybenzoyl)amino]-(4-methoxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-19-12-10-16(11-13-19)22(25-23(27)17-6-4-8-20(14-17)30-2)26-24(28)18-7-5-9-21(15-18)31-3/h4-15,22H,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDYYXNIZKCTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(NC(=O)C2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5864097.png)
![2-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5864098.png)

![2-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B5864111.png)

![N-(3,4-difluorophenyl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5864131.png)
![7-[2-(1-azepanyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5864132.png)


![N-[3-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5864138.png)
![2-[(5-chloro-8-quinolinyl)oxy]-N-phenylacetamide](/img/structure/B5864140.png)


